molecular formula C15H18N6O2 B2881172 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014072-87-7

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2881172
CAS No.: 1014072-87-7
M. Wt: 314.349
InChI Key: HIJXOXAUUGEEGT-UHFFFAOYSA-N
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Description

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), functioning as a valuable chemical probe for dissecting CDK2-specific signaling pathways in cellular models. This compound exhibits exceptional selectivity for CDK2 over other kinases, including the closely related CDK1 and CDK5, enabling researchers to interrogate the role of CDK2 without the confounding off-target effects that plague less selective inhibitors. Its primary research value lies in the precise investigation of cell cycle progression, particularly the G1 to S phase transition, and the mechanisms of CDK2 in DNA replication and E2F-mediated transcription. Profiling data from the SGC confirms its nanomolar potency against CDK2 and a greater than 200-fold selectivity over CDK1 , making it an ideal tool for studying CDK2's function in cancer models where its activity is often dysregulated. Furthermore, this probe is instrumental in exploring non-cell cycle roles of CDK2, such as its involvement in neuronal function and apoptosis. By providing a highly specific means of CDK2 inhibition, this compound accelerates fundamental research into cell cycle control, validates CDK2 as a therapeutic target, and aids in the understanding of drug resistance mechanisms in oncology.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-8(2)7-20-11-12(19(5)15(23)17-13(11)22)16-14(20)21-10(4)6-9(3)18-21/h6H,1,7H2,2-5H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJXOXAUUGEEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, purine derivatives are often studied for their role in cellular processes. This compound could be investigated for its potential effects on enzyme activity or DNA/RNA interactions.

Medicine

Medically, purine derivatives are known for their therapeutic potential. This compound might be explored for its anti-inflammatory, antiviral, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of “8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound might exert its effects by inhibiting or activating these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Analogues in Purine Chemistry

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with other purine derivatives:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Me, 7-(2-methylallyl), 8-(3,5-dimethylpyrazole) 314.34 Pyrazole, methylallyl, purine-dione
Theophylline 1,3-dimethylxanthine 180.16 Xanthine core, methyl groups
Caffeine 1,3,7-trimethylxanthine 194.19 Xanthine core, trimethylation
Allopurinol 1H-pyrazolo[3,4-d]pyrimidin-4-ol 136.11 Pyrazolopyrimidine, hydroxyl group
Compound 7a/7b (from ) Pyrazole-thiophene hybrids ~300–350 (estimated) Pyrazole, thiophene, amino/hydroxy groups

Key Observations :

  • The target compound distinguishes itself with a methylallyl group (enhancing lipophilicity) and a 3,5-dimethylpyrazole moiety, which may improve binding specificity compared to classical purines like theophylline or caffeine .
  • Compared to pyrazole-thiophene hybrids (e.g., compounds 7a/7b in ), the purine core of the target compound offers a distinct scaffold for nucleobase-mediated interactions .

Physicochemical Properties

While direct solubility or melting point data for the target compound are unavailable, its molecular weight (314.34 g/mol) places it in the mid-range for small-molecule therapeutics.

Crystallographic and Structural Analysis

The compound’s structural characterization would likely employ SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation .

Research Implications and Limitations

  • Advantages: The compound’s substitutions offer a novel scaffold for medicinal chemistry, particularly in targeting purine-binding enzymes or receptors.
  • Limitations : Lack of comparative biological or pharmacokinetic data limits conclusions about its efficacy relative to analogs.

Biological Activity

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This article reviews its biological activity based on diverse research findings and case studies.

Molecular Formula : C17H22N6O4
Molecular Weight : 374.4 g/mol
CAS Number : 1013968-71-2

The structure of the compound includes a purine core substituted with a pyrazole moiety and an allyl group, which may influence its biological interactions.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit significant antiviral properties. For instance, derivatives of pyrazole have shown promising results against HIV-1. In a study evaluating various pyrazole derivatives, compounds demonstrated EC50 values as low as 0.0334 μmol/L against HIV-1, indicating potent activity . The structure-activity relationship (SAR) analysis suggested that modifications at the C5' position of the pyrazole ring can enhance antiviral efficacy .

CompoundEC50 (μmol/L)Selectivity Index
I-190.0334N/A
I-110.003825,468
I-200.0277N/A

Anti-Cancer Activity

The compound's potential anti-cancer activity has been investigated through various assays. In vitro studies have shown that purine derivatives can inhibit cell proliferation in several cancer cell lines. For example, a study on related compounds reported IC50 values in the micromolar range against breast cancer cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in nucleotide synthesis and DNA replication.

Anti-inflammatory Effects

Compounds similar to this compound have also been noted for their anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

  • Anti-HIV Activity : A study focused on various pyrazole derivatives showed that modifications could significantly impact their antiviral potency against HIV-1. The compounds were tested in C8166 cells infected with HIV-1 IIIB, revealing a promising profile for further development .
  • Cytotoxicity in Cancer Cells : In another study evaluating the cytotoxic effects of related purine derivatives on breast cancer cells, several compounds exhibited significant inhibition of cell growth with IC50 values ranging from 5 to 15 μM . This suggests that structural modifications can enhance therapeutic efficacy.

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